N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring system Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Properties
Molecular Formula |
C19H16N4OS2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H16N4OS2/c1-12-13(2)25-18(20-12)22-17(24)16-15(14-8-4-3-5-9-14)21-19(26-16)23-10-6-7-11-23/h3-11H,1-2H3,(H,20,22,24) |
InChI Key |
PCGWIZJPMBPFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamides and α-haloketones under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ilaprazole: A proton pump inhibitor with a similar thiazole structure.
Omeprazole: Another proton pump inhibitor used to treat gastric acid-related conditions.
Pantoprazole: Similar in structure and function to omeprazole and ilaprazole.
Uniqueness
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of thiazole and pyrrole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrrole moiety, which are critical for its biological interactions. The molecular formula is with a molecular weight of approximately 342.46 g/mol. Its structural components significantly contribute to its reactivity and biological efficacy.
Anticancer Properties
Research indicates that compounds with thiazole and pyrrole structures exhibit significant anticancer activities. For example, derivatives of thiazolidinones have shown potent antitumor effects against glioblastoma cells by decreasing cell viability and promoting apoptosis . The specific compound has not been extensively studied in clinical trials but shares structural similarities with known anticancer agents.
Antimicrobial Activity
Thiazole derivatives have been explored for their antimicrobial properties. Studies suggest that compounds similar to this compound may possess antifungal and antibacterial activities . The presence of the thiazole moiety is often linked to enhanced interaction with microbial targets.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar thiazole-containing compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation.
- Induction of Apoptosis : Thiazoles can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Modulation of Immune Responses : Compounds with pyrrole structures may enhance immune responses against pathogens.
Study 1: Antitumor Activity Evaluation
A recent study evaluated the cytotoxic effects of various thiazole derivatives on glioblastoma cell lines. The results indicated that certain derivatives significantly reduced cell proliferation and induced apoptosis through mitochondrial pathways . While this compound was not specifically tested, its structural analogs demonstrated promising results.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against common bacterial strains. The study found that some compounds exhibited substantial antibacterial activity, suggesting that the incorporation of the thiazole ring enhances interaction with bacterial membranes .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
